6-butyl-8-(4-fluorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
6-BUTYL-8-(4-FLUOROPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes a butyl group, a fluorophenyl group, and a phenyl group attached to an imidazo[1,2-g]purine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-BUTYL-8-(4-FLUOROPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-g]purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the butyl group: This step often involves alkylation reactions using butyl halides in the presence of a base.
Attachment of the fluorophenyl and phenyl groups: These groups can be introduced through Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
6-BUTYL-8-(4-FLUOROPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where halogen atoms are present. Common reagents include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-BUTYL-8-(4-FLUOROPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-BUTYL-8-(4-FLUOROPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar compounds to 6-BUTYL-8-(4-FLUOROPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE include other imidazo[1,2-g]purine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. Some examples include:
6-BUTYL-8-(4-CHLOROPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE: This compound has a chlorophenyl group instead of a fluorophenyl group.
6-BUTYL-8-(4-METHOXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE: This compound has a methoxyphenyl group instead of a fluorophenyl group.
The uniqueness of 6-BUTYL-8-(4-FLUOROPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24FN5O2 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
8-butyl-6-(4-fluorophenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H24FN5O2/c1-4-5-11-19-20(16-9-7-6-8-10-16)30(18-14-12-17(26)13-15-18)24-27-22-21(31(19)24)23(32)29(3)25(33)28(22)2/h6-10,12-15H,4-5,11H2,1-3H3 |
InChI Key |
ZOPOOVGGZKLWPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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